molecular formula C9H13N5O4 B13386819 Ganclclovir, [8-3H]

Ganclclovir, [8-3H]

Cat. No.: B13386819
M. Wt: 257.24 g/mol
InChI Key: IRSCQMHQWWYFCW-WJULDGBESA-N
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Description

Ganclclovir, [8-3H] is a radiolabeled form of ganciclovir, a synthetic nucleoside analog of 2’-deoxyguanosine. Ganciclovir is primarily used as an antiviral medication to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients . The radiolabeled version, Ganclclovir, [8-3H], is used in scientific research to study the pharmacokinetics and molecular interactions of ganciclovir.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ganciclovir involves multiple steps, starting from guanine. The key steps include the protection of the amino group, alkylation to introduce the side chain, and subsequent deprotection . The radiolabeling with tritium ([8-3H]) is typically done by catalytic hydrogenation in the presence of a tritium source.

Industrial Production Methods

Industrial production of ganciclovir involves large-scale chemical synthesis with stringent quality control measures to ensure purity and efficacy. The process includes the synthesis of the active pharmaceutical ingredient (API), followed by formulation into various dosage forms such as tablets, capsules, and injectable solutions .

Chemical Reactions Analysis

Types of Reactions

Ganciclovir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites and derivatives of ganciclovir, which can be studied for their pharmacological properties .

Mechanism of Action

Ganciclovir exerts its antiviral effects by inhibiting viral DNA synthesis. It is phosphorylated to ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral DNA polymerase . The selective activation of ganciclovir by viral thymidine kinase ensures that it primarily affects infected cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13N5O4

Molecular Weight

257.24 g/mol

IUPAC Name

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-8-tritio-1H-purin-6-one

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i3T

InChI Key

IRSCQMHQWWYFCW-WJULDGBESA-N

Isomeric SMILES

[3H]C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N

Origin of Product

United States

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